molecular formula C27H25NO4 B11572679 3-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

3-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11572679
M. Wt: 427.5 g/mol
InChI Key: OXZUBZHEDZZYIX-UHFFFAOYSA-N
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Description

3-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a benzofuran ring, which is further substituted with a butoxy group and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions, where a suitable butylating agent reacts with the benzofuran intermediate.

    Attachment of the Methylbenzoyl Group: The methylbenzoyl group can be attached through Friedel-Crafts acylation, using a methylbenzoyl chloride and a Lewis acid catalyst.

    Formation of the Benzamide: The final step involves the reaction of the benzofuran derivative with an appropriate amine to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy group or the benzamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzofurans.

Scientific Research Applications

3-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is unique due to the presence of the methylbenzoyl group, which can influence its chemical reactivity and biological activity. This substitution pattern may result in distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

3-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C27H25NO4/c1-3-4-16-31-21-9-7-8-20(17-21)27(30)28-24-22-10-5-6-11-23(22)32-26(24)25(29)19-14-12-18(2)13-15-19/h5-15,17H,3-4,16H2,1-2H3,(H,28,30)

InChI Key

OXZUBZHEDZZYIX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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